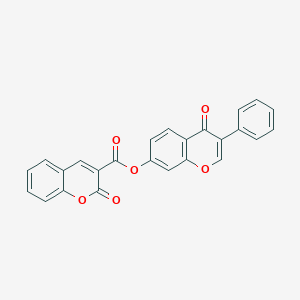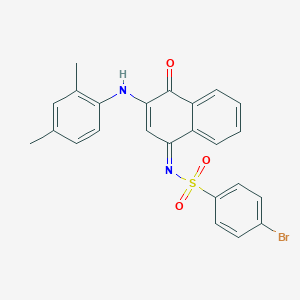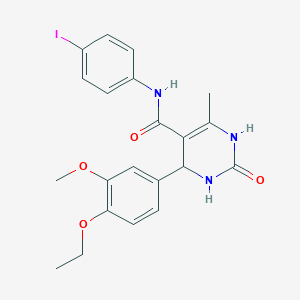
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-Resveratrol Hybrid, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic properties. This compound is a hybrid of two well-known compounds, coumarin, and resveratrol, which have been extensively studied for their various health benefits.
Mechanism of Action
The mechanism of action of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Moreover, it has been found to modulate various signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its properties are well-known. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are numerous future directions for the study of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid. One potential area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the study of the compound's potential as a treatment for various chronic diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated to improve our understanding of its therapeutic potential.
Conclusion:
In conclusion, the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is a promising compound with potential therapeutic properties. Its various biochemical and physiological effects make it an attractive candidate for the treatment of various chronic diseases. Further research is needed to fully understand the compound's mechanism of action and to develop new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of coumarin and resveratrol using a suitable coupling agent. The reaction is carried out in the presence of a catalyst, and the product is purified using various chromatographic techniques.
Scientific Research Applications
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, it has been found to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
properties
Molecular Formula |
C25H14O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C25H14O6/c26-23-18-11-10-17(13-22(18)29-14-20(23)15-6-2-1-3-7-15)30-24(27)19-12-16-8-4-5-9-21(16)31-25(19)28/h1-14H |
InChI Key |
QVAFQTLPFGNJFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)

![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285090.png)